molecular formula C14H22N2O B7049283 2-(2-phenylpropan-2-ylamino)-N-propylacetamide

2-(2-phenylpropan-2-ylamino)-N-propylacetamide

Cat. No.: B7049283
M. Wt: 234.34 g/mol
InChI Key: UIMDMQACRFRUSF-UHFFFAOYSA-N
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Description

2-(2-phenylpropan-2-ylamino)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a propan-2-ylamino moiety, which is further connected to a propylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylpropan-2-ylamino)-N-propylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpropan-2-ylamine with propylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylpropan-2-ylamino)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted amides with new nucleophilic groups.

Scientific Research Applications

2-(2-phenylpropan-2-ylamino)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-phenylpropan-2-ylamino)-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

    Phenylacetone: An organic compound used in the synthesis of amphetamines.

Uniqueness

2-(2-phenylpropan-2-ylamino)-N-propylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group with a propan-2-ylamino moiety and a propylacetamide group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-phenylpropan-2-ylamino)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-10-15-13(17)11-16-14(2,3)12-8-6-5-7-9-12/h5-9,16H,4,10-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMDMQACRFRUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CNC(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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